3-Bromo-2,2-dimethyl-1-propanol

Overview

Description

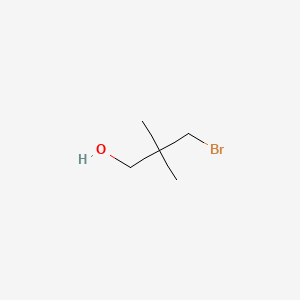

3-Bromo-2,2-dimethyl-1-propanol: is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2,2-dimethyl-1-propanol: One common method for preparing 3-Bromo-2,2-dimethyl-1-propanol involves the bromination of 2,2-dimethyl-1-propanol. This reaction typically uses a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds via the substitution of a hydroxyl group with a bromine atom.

Industrial Production Methods: Industrially, the preparation of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions

SN1 Mechanism

The tertiary bromide structure of 3-bromo-2,2-dimethyl-1-propanol facilitates SN1 reactions due to the stability of the resulting carbocation. In protic solvents, the bromide ion leaves, forming a stable tertiary carbocation at C3, which is then attacked by nucleophiles (e.g., water, hydroxide).

Key Reaction Example :

-

Reagent : Hydrogen bromide (HBr) in water

-

Product : 3-bromo-2,2-dimethylpropionic acid (via nucleophilic substitution of the hydroxyl group) .

Mechanism :

-

Spontaneous dissociation of Br⁻ forms a tertiary carbocation.

-

Nucleophilic attack by water replaces the bromide, forming the acid .

Table 1: SN1 Reaction Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| HBr | H₂O | 100°C | 3-bromo-2,2-dimethylpropionic acid |

Elimination Reactions

-

Steric Hindrance : The bulky methyl groups at C2 hinder nucleophilic attack.

-

Lack of β-Hydrogens : The hydroxyl group at C1 limits direct elimination without rearrangement.

Mechanistic Insight :

-

A methyl shift from C2 to C3 stabilizes the carbocation, enabling elimination of H₂O to form a double bond.

Table 2: E1 Reaction Products

| Reaction Type | Product | Mechanism Key Step |

|---|---|---|

| E1 | 2,2-dimethyl-1-propene | Carbocation rearrangement |

Oxidation Reactions

Oxidation to Aldehydes

The hydroxyl group at C1 undergoes oxidation under mild conditions:

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Product : 3-bromo-2,2-dimethylpropanal.

Mechanism :

Table 3: Oxidation Reaction

| Reagent | Solvent | Product |

|---|---|---|

| Pyridinium chlorochromate | CH₂Cl₂ | 3-bromo-2,2-dimethylpropanal |

Stability and Reactivity Considerations

Scientific Research Applications

Synthesis and Reactivity

3-Bromo-2,2-dimethyl-1-propanol can undergo various chemical transformations:

- Oxidation : It can be oxidized to form 3-bromo-2,2-dimethylpropanal using reagents such as pyridinium chlorochromate (PCC) in dichloromethane .

- Reduction : The compound can be reduced to yield other alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The bromine atom can be substituted with nucleophiles (e.g., hydroxide ions), producing diverse derivatives.

These reactions highlight its utility as a reagent in organic synthesis.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the formation of various functionalized compounds and heterocycles. Its reactivity profile makes it suitable for creating diverse chemical entities that are essential in research and development .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is explored for its potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its brominated structure may enhance biological activity or facilitate specific interactions with biological targets, making it a subject of interest in drug discovery .

Chemical Manufacturing

The compound is utilized in the production of specialty chemicals and fine chemicals. Its unique properties allow it to serve as a building block for the synthesis of various industrial chemicals, contributing to advancements in chemical manufacturing processes .

Synthesis and Reactivity Studies

Research has demonstrated that this compound can effectively participate in oxidation reactions to yield valuable aldehydes and acids. For instance, studies have shown successful conversions leading to 3-bromo-2,2-dimethylpropanoic acid through controlled oxidation processes .

Mechanism of Action

3-Chloro-2,2-dimethyl-1-propanol: Similar to 3-Bromo-2,2-dimethyl-1-propanol, this compound contains a chlorine atom instead of a bromine atom. The reactivity of the chlorine atom is generally lower than that of the bromine atom, making this compound more reactive in substitution reactions.

2,2-Dimethyl-1-propanol: This compound lacks the halogen atom, making it less reactive in nucleophilic substitution reactions. it can still undergo oxidation and reduction reactions similar to this compound.

Uniqueness:

Reactivity: The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds without halogen atoms or with less reactive halogens.

Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

- 3-Chloro-2,2-dimethyl-1-propanol

- 2,2-Dimethyl-1-propanol

- 3-Iodo-2,2-dimethyl-1-propanol

Biological Activity

3-Bromo-2,2-dimethyl-1-propanol (CAS No. 40894-00-6) is a brominated alcohol that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound.

- Molecular Formula : CHBrO

- Molecular Weight : 167.04 g/mol

- Density : 1.358 g/mL at 25 °C

- Boiling Point : 184-187 °C

- Flash Point : 168 °F

Synthesis Methods

This compound can be synthesized through several methods, typically involving the bromination of 2,2-dimethylpropan-1,3-diol using hydrobromic acid. The following table summarizes common synthetic routes:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Bromination of 2,2-Dimethylpropan-1,3-diol | HBr at 110°C for 1h | 88% |

| Reaction with Acetic Acid | HBr and acetic acid at 110°C for 12h | 45% |

| Multistep Reaction | Lithium hydroxide in DME and water at 25°C | 45% |

Biological Activity

The biological activity of this compound has been investigated in various contexts. Notably, its derivatives have shown potential in medicinal chemistry as precursors to biologically active compounds.

Anticancer Activity

Recent studies have highlighted the compound's role in synthesizing imidazopyridines, which are known for their anticancer properties. The PD-1/PD-L1 axis is a significant target in cancer immunotherapy, and compounds derived from brominated alcohols have been explored as potential inhibitors in this pathway .

Toxicological Studies

Toxicological assessments indicate that brominated compounds can exhibit varying degrees of toxicity depending on their structure. A study focusing on quaternary ammonium compounds (QACs), which share structural similarities with brominated alcohols, revealed potential adverse effects on aquatic organisms and human health due to their antimicrobial properties . While specific data on the toxicity of this compound is limited, caution is advised when handling such compounds.

Synthesis and Evaluation of Derivatives

A notable case study involved the synthesis of derivatives of this compound for use in total syntheses of complex natural products like epothilone C and bistramide A. These derivatives were evaluated for their biological activities against various cancer cell lines, demonstrating promising results .

Environmental Impact Assessments

Research has also focused on the environmental impact of brominated compounds, including their persistence and bioaccumulation potential. Studies suggest that while these compounds can be effective in industrial applications, their release into the environment poses significant ecological risks .

Q & A

Basic Questions

Q. What synthetic methods are commonly employed to prepare 3-bromo-2,2-dimethyl-1-propanol in laboratory settings?

The compound is synthesized via oxidation of precursors using pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-bromo-2,2-dimethylpropanal as an intermediate . Alternatively, catalytic intramolecular arylation reactions utilize potassium carbonate in dimethylformamide (DMF) to achieve coupling with bromophenol derivatives, as demonstrated in a study producing yields up to 83% . Key steps include reflux conditions, inert atmosphere maintenance, and post-reaction purification via column chromatography.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) assesses purity. Physical properties such as refractive index (n²⁰/D 1.479) and density (1.358 g/mL at 25°C) serve as additional validation parameters . For advanced characterization, computational tools like SMILES strings and InChI keys (e.g., KQOQXYPZBYTICM-UHFFFAOYSA-N) enable digital reproducibility .

Advanced Research Questions

Q. How can diastereoselective control be achieved in radical cyclization reactions involving this compound?

Radical cyclization using n-tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene enables stereochemical control (>99% diastereomeric excess). The bulky 2,2-dimethyl group sterically directs radical intermediates, favoring the formation of bicyclic β-lactams (e.g., 5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones). Optimization involves precise stoichiometry of radical initiators and temperature control to suppress side reactions .

Q. What methodological considerations are critical for catalytic intramolecular arylation using this compound?

Successful arylation requires a Pd-based catalyst system with DMF as a polar aprotic solvent to stabilize intermediates. Potassium carbonate acts as a base to deprotonate phenolic substrates (e.g., 2-bromophenol), facilitating coupling. Reaction monitoring via thin-layer chromatography (TLC) ensures timely quenching to prevent over-oxidation. Post-synthesis, silica gel chromatography isolates the product, with yields validated by gravimetric analysis .

Q. How should researchers address contradictions in reported reaction yields across studies using this compound?

Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction scale. For example, radical cyclization yields depend on AIBN freshness and tin hydride quality . Reproducibility requires rigorous control of moisture levels and oxygen exclusion (e.g., Schlenk techniques). Cross-validation using alternative methods (e.g., kinetic studies or isotopic labeling) can resolve mechanistic ambiguities .

Q. What safety and regulatory guidelines govern the use of this compound in research laboratories?

The compound is classified under EU RoHS Directive 2015/863 as a restricted substance (TBNPA) due to brominated flame-retardant properties, necessitating compliance with hazardous waste protocols . Laboratory handling requires PPE (gloves, goggles) and storage at 0–6°C to prevent degradation. Hazard statements (e.g., H319: Eye irritation) mandate fume hood use during synthesis .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Refractive Index (n²⁰/D) | 1.479 | |

| Density (25°C) | 1.358 g/mL | |

| Boiling Point | 184–187°C | |

| Diastereomeric Excess (DE) | ≥99% (radical cyclization) | |

| Yield (intramolecular arylation) | 83% |

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQXYPZBYTICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193897 | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40894-00-6 | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040894006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40894-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.